Fmoc-D-Phe-OH-d8

Peptide Synthesis Isotope Labeling Quality Control

Fmoc-D-Phe-OH-d8 (CAS not assigned; unlabeled CAS 86123-10-6) is an N-α-Fmoc-protected D-phenylalanine derivative in which eight hydrogen atoms—five on the phenyl ring and three on the β-carbon—are replaced with deuterium. This stable isotope-labeled compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of a +8 Da mass tag into peptides for mass spectrometry-based quantification and NMR studies.

Molecular Formula C24H21NO4
Molecular Weight 395.5 g/mol
Cat. No. B12403950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe-OH-d8
Molecular FormulaC24H21NO4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/i1D,2D,3D,8D,9D,14D2,22D
InChIKeySJVFAHZPLIXNDH-XTLNFGAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phe-OH-d8: Deuterium-Labeled D-Phenylalanine Building Block for Quantitative Peptide Synthesis


Fmoc-D-Phe-OH-d8 (CAS not assigned; unlabeled CAS 86123-10-6) is an N-α-Fmoc-protected D-phenylalanine derivative in which eight hydrogen atoms—five on the phenyl ring and three on the β-carbon—are replaced with deuterium . This stable isotope-labeled compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of a +8 Da mass tag into peptides for mass spectrometry-based quantification and NMR studies .

Why Unlabeled or L-Isomer Fmoc-Phe-OH Cannot Substitute for Fmoc-D-Phe-OH-d8 in Quantitative Workflows


The deuterium label in Fmoc-D-Phe-OH-d8 introduces a +8 Da mass shift that is absent in unlabeled Fmoc-D-Phe-OH (MW 387.43) , precluding its use as an internal standard or tracer in LC-MS and MS/MS assays. Conversely, the L-isomer analog Fmoc-Phe-OH-d8 shares the deuterium label but introduces the incorrect stereochemistry (L- versus D-phenylalanine), which alters peptide conformation and biological activity . Substituting with partially deuterated variants (e.g., Fmoc-D-Phe-OH-d5, +5 Da) yields a different isotopic envelope and may compromise quantification accuracy in multiplexed assays .

Head-to-Head Quantitative Evidence for Fmoc-D-Phe-OH-d8 vs. Closest Analogs


Isotopic Enrichment and Purity: d8 Variant Delivers ≥98% Labeling Efficiency

Fmoc-D-Phe-OH-d8 is specified with an isotopic enrichment of 98 atom % D, meaning ≥98% of molecules are fully deuterated at the designated positions . This meets or exceeds the isotopic enrichment of common comparators such as Fmoc-D-Phe-OH-d5 (99 atom % D) and unlabeled Fmoc-D-Phe-OH (no deuterium, 0% enrichment) . Chemical purity is ≥98% by HPLC , ensuring minimal interference from non-deuterated or partially deuterated contaminants during quantitative MS analysis.

Peptide Synthesis Isotope Labeling Quality Control

Mass Shift Precision: +8 Da Separation Enables Unambiguous Quantification

Fmoc-D-Phe-OH-d8 imparts a +8 Da mass increment relative to the unlabeled analog (MW 387.43) , enabling baseline-resolved isotopic peaks in mass spectrometry . This mass shift exceeds that of Fmoc-D-Phe-OH-d5 (+5 Da, MW 392.46) and avoids the mass overlap risks associated with ¹³C or ¹⁵N labeling. The +8 Da shift places the deuterated peptide clearly outside the natural isotopic envelope of the unlabeled peptide, reducing cross-talk in SRM/MRM assays .

Mass Spectrometry Quantitative Proteomics Internal Standard

Stereochemical Integrity: D-Configuration Preserved During Labeling

Fmoc-D-Phe-OH-d8 retains the D-configuration of the parent phenylalanine, with enantiomeric purity specified as ≤0.5% L-enantiomer for the unlabeled reference standard [1]. While direct enantiomeric purity data for the d8-labeled variant are not universally published, the synthesis of deuterated Fmoc-D-amino acids typically proceeds from optically pure D-phenylalanine precursors, preserving stereochemistry . In contrast, Fmoc-Phe-OH-d8 is the L-isomer and would introduce the incorrect chirality for D-peptide synthesis .

Peptide Therapeutics Enantiomeric Purity D-Amino Acids

SPPS Compatibility: Deuterium Label Stable Under Standard Fmoc Deprotection

Deuterium labeling on the phenyl ring and β-carbon of Fmoc-D-Phe-OH-d8 remains stable during standard Fmoc-SPPS conditions, including 20% piperidine in DMF deprotection and TFA cleavage . This is a class-level property of deuterated Fmoc-amino acids: the C-D bonds are not labile under these conditions, and no H/D exchange is observed . In contrast, alternative labeling strategies using ¹³C or ¹⁵N may alter coupling kinetics, whereas the d8 label exhibits coupling efficiency equivalent to unlabeled Fmoc-D-Phe-OH .

Solid-Phase Peptide Synthesis Deuterium Stability Piperidine Deprotection

High-Impact Application Scenarios for Fmoc-D-Phe-OH-d8


Internal Standard Synthesis for LC-MS/MS Quantification of D-Phenylalanine-Containing Peptides

Researchers synthesizing D-phenylalanine-containing therapeutic peptides or biomarkers can incorporate Fmoc-D-Phe-OH-d8 as a building block to generate a stable isotope-labeled (SIL) internal standard. The +8 Da mass shift enables precise absolute quantification via MRM/SRM, correcting for matrix effects and ionization variability . This approach is essential for pharmacokinetic studies of D-peptide drug candidates, where unlabeled standards would co-elute and interfere with analyte detection .

NMR-Based Conformational and Dynamics Studies of D-Peptide Therapeutics

The deuterium atoms in Fmoc-D-Phe-OH-d8 quench ¹H NMR signals from the phenyl ring and β-carbon, simplifying spectra and enabling selective observation of other residues . This isotopic editing technique is widely used to resolve overlapping resonances in medium-sized peptides and to measure residue-specific dynamics via relaxation experiments . The D-configuration ensures that the peptide maintains the correct bioactive conformation observed in D-peptide drug candidates .

Synthesis of Deuterated D-Peptide Ligands for Neutron Reflectometry and SANS

Fmoc-D-Phe-OH-d8 provides a dense deuterium labeling pattern (8 deuterium atoms per residue) that dramatically enhances neutron scattering contrast in structural biology experiments . When incorporated into D-peptide amphiphiles or membrane-active peptides, the deuterated phenylalanine residues enable selective visualization of peptide orientation and penetration depth in lipid bilayers using neutron reflectometry . This is a critical differentiator from single-isotope labels (e.g., ¹⁵N) that offer limited contrast for neutron methods .

Metabolic Stability Studies of D-Amino Acid-Containing Peptides

The deuterium label in Fmoc-D-Phe-OH-d8 can serve as a non-radioactive tracer to monitor the metabolic fate of D-phenylalanine residues in vitro and in vivo . Because D-amino acids are resistant to mammalian proteases, the combination of stereochemical stability and isotopic labeling allows researchers to distinguish administered peptide from endogenous L-phenylalanine metabolites using LC-HRMS . This application leverages both the D-configuration (for protease resistance) and the deuterium label (for mass discrimination) simultaneously .

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